2,4-Difluorobenzylmethylsulfone
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Overview
Description
2,4-Difluorobenzylmethylsulfone is an organic compound with the molecular formula C8H8F2O2S and a molecular weight of 206.21. It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of two fluorine atoms attached to a benzyl group, which is further connected to a methylsulfone group.
Preparation Methods
The synthesis of 2,4-Difluorobenzylmethylsulfone involves several steps. One common method starts with 2,4-difluorotoluene, which undergoes a series of reactions including sulfonation and oxidation to yield the final product. The reaction conditions typically involve the use of strong acids and oxidizing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,4-Difluorobenzylmethylsulfone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include potassium fluoride, sulfuric acid, and various oxidizing agents
Scientific Research Applications
2,4-Difluorobenzylmethylsulfone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzylmethylsulfone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the sulfone group, which can form strong bonds with amino acid residues in proteins . The pathways involved in its action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
2,4-Difluorobenzylmethylsulfone can be compared with other similar compounds such as:
2,4-Difluorobenzylamine: This compound has similar structural features but contains an amine group instead of a sulfone group.
2,4-Difluoronitrobenzene: This compound has a nitro group instead of a sulfone group and is used as an intermediate in the synthesis of various chemicals.
2,4-Difluorotoluene: This is a precursor in the synthesis of this compound and has similar structural features. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8F2O2S |
---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
2,4-difluoro-1-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
NEFFOLXTDBJOML-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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